PKM2 Activation Potency: Class-Level SAR Inference from 3-Fluoro and 3-Chloro Analogs
No direct PKM2 activation data are currently available for 4‑ethoxy‑3‑fluoro‑N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzene‑1‑sulfonamide in the public domain. The closest structurally characterized analogs in the 2‑oxo‑tetrahydroquinoline‑6‑sulfonamide series are the 3‑fluoro analog (compound 27, AC50 = 790 nM, Max Res. = 101%) and the 3‑chloro analog (29, AC50 = 410 nM, Max Res. = 104%) [1]. The 3‑fluoro‑4‑methyl analog (44, AC50 = 540 nM) and 3‑chloro‑4‑fluoro analog (45, AC50 = 290 nM) demonstrate that addition of a para‑substituent to the 3‑halo scaffold can enhance potency up to 2.7‑fold relative to the 3‑halo parent [1]. By class‑level inference, the 4‑ethoxy group of the target compound is expected to confer a potency and maximal activation phenotype that deviates from both the unsubstituted 3‑fluoro parent and the 3‑fluoro‑4‑methyl derivative, but the magnitude and direction of this deviation cannot be quantitatively predicted without experimental determination.
| Evidence Dimension | PKM2 activation potency (AC50) and maximal response (Max Res.) |
|---|---|
| Target Compound Data | No experimental data available in public domain |
| Comparator Or Baseline | 3-Fluoro analog (27): AC50 = 790 nM, Max Res. = 101%; 3-Chloro analog (29): AC50 = 410 nM, Max Res. = 104% [1] |
| Quantified Difference | Not determinable; SAR trend indicates para-substitution on 3-halo scaffold can modulate AC50 by 1.4–2.7-fold (e.g., 3-Cl → 3-Cl-4-F: 410 → 290 nM) [1] |
| Conditions | Luminescent pyruvate kinase-luciferase coupled assay; data represent average of three independent experiments [1] |
Why This Matters
The absence of direct potency data for this compound means that any procurement decision based on expected PKM2 activity must rely on comparative head-to-head testing against the established 3‑fluoro and 3‑chloro analogs, which serve as the nearest reference points in the same assay system.
- [1] Walsh MJ, Brimacombe KR, Veith H, et al. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorg Med Chem Lett. 2011;21(21):6322-6327. doi:10.1016/j.bmcl.2011.08.114 View Source
